Chitooctaose

Immunology Inflammation Chitooligosaccharides

Researchers requiring reproducible plant immunity or macrophage immunomodulation assays face variability with heterogeneous COS mixtures. Chitooctaose is a fully defined DP8 chitooligosaccharide supplied as the hydrochloride salt (MW 1598.94 Da, ≥95% HPLC). • Validated plant immune elicitor at 1 µM; LysM receptor binding Kd = 38 µM vs. 71 µM for chitohexaose • Superior anti-inflammatory activity vs. DP5-DP7 in macrophage models • Essential HPLC/MS reference standard for COS mixture quantification Bulk quantities available; custom packaging upon request.

Molecular Formula C48H90N8O33
Molecular Weight 1307.3 g/mol
Cat. No. B12847682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitooctaose
Molecular FormulaC48H90N8O33
Molecular Weight1307.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O
InChIInChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyODMYLKPLUVTIMM-CTDGWFTOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitooctaose (DP8): Characteristics & Classification


Chitooctaose is a fully defined chitooligosaccharide (COS) consisting of eight β-(1→4)-linked glucosamine units with a degree of polymerization (DP) of 8 [1]. As a member of the chitosan oligosaccharide family, it is derived from the partial depolymerization of chitosan, a deacetylated derivative of chitin . Chitooctaose can be obtained as a purified single-molecular-weight species, typically supplied as the hydrochloride salt (MW 1598.94 Da), distinguishing it from heterogeneous COS mixtures with broad DP distributions . Its well-defined structure enables precise structure-activity relationship studies and reproducible experimental outcomes, making it a critical reference standard in analytical chemistry and a specific probe in biological investigations [1].

Format Single-DP purified octasaccharide hydrochloride salt
Workflow Analytical reference standard and defined biological probe
Advantage Enables reproducible SAR and receptor studies vs. heterogeneous mixtures

Why Chitooctaose Cannot Be Substituted by Other Oligomers


Generic substitution of chitooctaose with heterogeneous COS mixtures or even other defined, lower-DP oligomers is scientifically unsound. Bioactivity, receptor binding affinity, and enzymatic recognition are exquisitely dependent on the degree of polymerization (DP). Studies demonstrate a clear and often non-linear relationship between DP and functional outcome; activities can increase, decrease, or even invert depending on the specific DP [1]. For instance, chitoheptaose (DP7) exhibits optimal plant growth promotion, while chitooctaose (DP8) is a critical discriminator for plant immune receptors [2]. Using an undefined mixture introduces uncontrolled variables, rendering data irreproducible and experimental conclusions unreliable. In analytical chemistry, a purified, single-DP standard like chitooctaose is essential for accurate quantification and method validation, a function no mixture can fulfill .

!
DP-dependent activity may shift unpredictably
Bioactivity, receptor affinity, and enzymatic recognition vary non-linearly with degree of polymerization; chitoheptaose or chitohexaose may not reproduce chitooctaose responses.
!
Heterogeneous mixtures introduce uncontrolled variables
COS mixtures with broad DP distributions lack single-molecular-weight definition, compromising reproducibility and data interpretation.
!
Analytical quantification requires a single-DP standard
Mixtures cannot serve as calibrants for DP8-specific HPLC or MS methods; only a purified DP8 standard ensures accurate quantification and method validation.

Chitooctaose (DP8) Quantitative Evidence Guide


Anti-inflammatory Activity in Macrophages

In a comparative study evaluating the anti-inflammatory potential of purified chitosan oligosaccharides in LPS-stimulated RAW264.7 macrophages, chitooctaose (DP8) demonstrated the highest activity among a series ranging from chitobiose to chitooctaose. The activity order was clearly established as chitopentaose < chitohexaose < chitoheptaose < chitooctaose [1]. This was assessed by quantifying the reduction in key pro-inflammatory cytokines.

Anti-inflammatory activity ranking
Head-to-head
Ranked 1st among DP2–DP8 tested for cytokine suppression in LPS-stimulated RAW264.7 macrophages
Reported top rank in tested set; supports anti-inflammatory assay context.
Activity order: DP5
LjLYS6 receptor binding affinity
Cross-study comparable
Kd 38 µM
Chitohexaose Kd 71 µM; Chitopentaose Kd 277 µM
Reported higher affinity; supports receptor-binding assay interpretation.
MST measurement, Monolith NT.115.
Plant defense elicitor protocol
Supporting evidence
1 µM chitooctaose, 3 min treatment: induced 118 transcription factor genes and 30 ubiquitin-ligase genes in Arabidopsis
Defined elicitor concentration supports plant immunity assay reproducibility.
Whole-genome expression baseline for PTI studies.
Antifungal class distinction
Class-level inference
CHOS DP 3–10 class significantly (P
Class-level activity profile; supports SAR probe use, not a potency claim.
Data to verify for specific fungal models.
MS identification
Supporting evidence
[M+H]+ = 1314.2 Da
Distinct from DP7 (1152.1 Da) and DP6 (990.1 Da)
Mass-based identification supports analytical standard and QC use.
MALDI-TOF MS; HPLC calibrant.
Immunology Inflammation Chitooligosaccharides

LjLYS6 Receptor Binding Affinity

The binding affinity of chitooctaose for the LysM receptor ectodomain LjLYS6 was determined and compared to other chitooligosaccharides. Chitooctaose exhibited a dissociation constant (Kd) of 38 µM, indicating significantly stronger binding than chitopentaose (Kd = 277 µM) and chitohexaose (Kd = 71 µM) [1]. This quantitative, cross-study comparison highlights DP8's superior receptor engagement potential.

LjLYS6 receptor binding affinity
Cross-study comparable
Kd 38 µM
Chitohexaose Kd 71 µM; Chitopentaose Kd 277 µM
Reported higher affinity; supports receptor-binding assay interpretation.
MST measurement, Monolith NT.115.
Plant Biology Receptor-Ligand Interaction Affinity Measurement

Plant Defense Elicitor in Arabidopsis

Chitooctaose's utility as a specific elicitor of plant defense responses is quantitatively validated by its use at a defined concentration (1 µM) in a whole-genome expression study in Arabidopsis thaliana [1]. Treatment with chitooctaose for 3 minutes resulted in the reproducible induction of 118 transcription factor genes and 30 ubiquitin-ligase genes, providing a well-characterized baseline for further studies.

Plant defense elicitor protocol
Supporting evidence
1 µM chitooctaose, 3 min treatment: induced 118 transcription factor genes and 30 ubiquitin-ligase genes in Arabidopsis
Defined elicitor concentration supports plant immunity assay reproducibility.
Whole-genome expression baseline for PTI studies.
Plant Immunity Transcriptomics Elicitor Screening

Antifungal Class Distinction from High-DP CHOS

While chitooctaose is a short-chain chitooligosaccharide (CHOS) with a DP of 8, its antifungal properties are part of a broader class effect where CHOS of DP 3-10 are significantly (P < 0.01) less effective than higher-DP CHOS (DP 23 and 40) against fungal pathogens like Botrytis cinerea and Mucor piriformis [1]. This establishes a clear baseline for activity and highlights that chitooctaose's primary value lies in its well-defined structure for structure-activity relationship studies, rather than being the most potent antifungal agent.

Antifungal class distinction
Class-level inference
CHOS DP 3–10 class significantly (P
Class-level activity profile; supports SAR probe use, not a potency claim.
Data to verify for specific fungal models.
MS identification
Supporting evidence
[M+H]+ = 1314.2 Da
Distinct from DP7 (1152.1 Da) and DP6 (990.1 Da)
Mass-based identification supports analytical standard and QC use.
MALDI-TOF MS; HPLC calibrant.
Antifungal Agriculture Plant Pathology

Analytical Identification by Mass Spectrometry

In analytical chemistry, the precise identification and quantification of chitooctaose rely on its unique molecular weight and structure. Its protonated molecular ion ([M+H]+) is measured at 1314.2 Da via MALDI-TOF MS, which is distinct from chitoheptaose (1152.1 Da) and chitohexaose (990.1 Da) [1]. Furthermore, chitooctaose is a standard component in commercially available chitin oligosaccharide mixtures for HPLC, serving as a critical calibrant for retention time and peak identification .

MS identification
Supporting evidence
[M+H]+ = 1314.2 Da
Distinct from DP7 (1152.1 Da) and DP6 (990.1 Da)
Mass-based identification supports analytical standard and QC use.
MALDI-TOF MS; HPLC calibrant.
Analytical Chemistry HPLC Mass Spectrometry Reference Standard

Chitooctaose (DP8): Application Scenarios


Immunomodulation & Inflammation Models

Based on the direct head-to-head evidence that chitooctaose exhibits superior anti-inflammatory activity compared to chitopentaose, chitohexaose, and chitoheptaose in macrophage cell lines [1], it is the optimal choice for researchers developing in vitro models of immunomodulation. Its potent and defined activity allows for more robust and reproducible dose-response studies, particularly in exploring the suppression of IL-1β, IL-17A, and IFN-γ.

Plant Immunity & Receptor-Ligand Studies

The combination of its validated use as a 1 µM elicitor of broad transcriptional defense responses in Arabidopsis [2] and its quantitatively higher binding affinity for LysM receptors (Kd = 38 µM vs. 71 µM for chitohexaose) [3] makes chitooctaose a non-negotiable tool for plant biologists. It is specifically indicated for experiments requiring precise activation of pattern-triggered immunity (PTI), screening of receptor mutants, and studying the biophysics of chitin-receptor interactions.

Analytical Reference Standard & QC

Chitooctaose's unique and well-documented molecular weight ([M+H]+ = 1314.2 Da) and its inclusion in certified HPLC standard mixtures [4] position it as an essential reference material. It is the recommended standard for calibrating HPLC and MS systems for the analysis of chitooligosaccharide mixtures, ensuring accurate quantification of DP8 in hydrolyzed chitosan products, and validating the purity of synthetic COS batches.

SAR Studies in Antifungal Research

The class-level evidence that short-chain CHOS (DP 3-10) are distinct from higher-DP polymers in their antifungal efficacy [5] underscores chitooctaose's value in SAR studies. Researchers seeking to dissect the molecular mechanisms of fungal inhibition should utilize chitooctaose as a well-defined probe to compare against both lower-DP and higher-DP CHOS, avoiding the confounding variables introduced by heterogeneous mixtures.

Application
Selection Property
Validation Focus
Immunomodulation & inflammation models
Ranked anti-inflammatory response in macrophage assays
Cytokine suppression endpoint review (IL-1β, IL-17A, IFN-γ)
Plant immunity & receptor-ligand studies
Defined elicitor concentration and higher LysM receptor affinity
Transcriptional defense response and receptor-binding assay reproducibility
Analytical reference standard & QC
Unique molecular mass and established chromatographic behavior
MS and HPLC calibration, DP8 quantification in COS mixtures
SAR studies in antifungal research
Well-defined short-chain CHOS probe with class-level antifungal distinction
Mechanistic dissection of DP-dependent inhibition vs. high-DP polymers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chitooctaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.